molecular formula C8H13NO B1347275 N,N-bis(prop-2-en-1-yl)acetamide CAS No. 6296-61-3

N,N-bis(prop-2-en-1-yl)acetamide

Cat. No.: B1347275
CAS No.: 6296-61-3
M. Wt: 139.19 g/mol
InChI Key: BGQJNGISTPIALH-UHFFFAOYSA-N
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Description

N,N-bis(prop-2-en-1-yl)acetamide is a substituted acetamide featuring two allyl (prop-2-en-1-yl) groups attached to the nitrogen atom. Its structure is characterized by a central acetamide backbone (CH₃C(O)NH–) with allyl substituents, which confer unique reactivity due to the electron-rich double bonds. This compound is frequently utilized as a precursor or intermediate in organic synthesis, particularly in the preparation of complex heterocycles and functionalized molecules. For instance, it has been incorporated into benzodiazolyl derivatives (e.g., 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N,N-bis(prop-2-en-1-yl)acetamide), highlighting its role in medicinal chemistry and drug discovery .

Properties

CAS No.

6296-61-3

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

N,N-bis(prop-2-enyl)acetamide

InChI

InChI=1S/C8H13NO/c1-4-6-9(7-5-2)8(3)10/h4-5H,1-2,6-7H2,3H3

InChI Key

BGQJNGISTPIALH-UHFFFAOYSA-N

SMILES

CC(=O)N(CC=C)CC=C

Canonical SMILES

CC(=O)N(CC=C)CC=C

Other CAS No.

6296-61-3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-bis(prop-2-en-1-yl)acetamide can be synthesized through the reaction of acetamide with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of hydrogen atoms on the nitrogen with allyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the allyl groups into saturated alkyl groups.

    Substitution: The allyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield epoxides, while reduction can produce N,N-dipropylacetamide.

Scientific Research Applications

N,N-bis(prop-2-en-1-yl)acetamide has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as enhanced thermal stability and mechanical strength.

    Materials Science: The compound is employed in the development of advanced materials, including hydrogels and nanocomposites.

    Biological Research: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N,N-bis(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The allyl groups can undergo radical polymerization, leading to the formation of cross-linked polymer networks. Additionally, the compound can interact with biological molecules, potentially disrupting cellular processes and exhibiting biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of N,N-bis(prop-2-en-1-yl)acetamide are highly dependent on its allyl substituents. Below is a comparative analysis with analogous acetamides:

Table 1: Structural Comparison of this compound and Analogues
Compound Name Substituents on Nitrogen Additional Functional Groups Key Reactivity/Applications Reference
This compound Two allyl (prop-2-en-1-yl) None Polymerization, cycloaddition, medicinal intermediates
N,N-Diisopropylacetamide Two isopropyl (propan-2-yl) None Solvent, low reactivity due to steric bulk
N,N-Diallyl-2,2,2-trifluoroacetamide Two allyl groups Trifluoromethyl (CF₃) Enhanced electrophilicity for nucleophilic substitution
2-Chloro-N,N-bis(prop-2-en-1-yl)acetamide Two allyl groups Chloro (Cl) on carbonyl Alkylating agent, peptide synthesis
2-Diazo-N-(prop-2-en-1-yl)acetamide One allyl, one diazo (N₂) Diazo group (N₂) Photoreactive crosslinking, cyclopropanation

Reactivity and Chemical Behavior

  • Allyl vs. Alkyl Substituents : The allyl groups in this compound enable participation in Diels-Alder reactions, radical polymerizations, and Michael additions, unlike the sterically hindered isopropyl groups in N,N-diisopropylacetamide, which limit reactivity .
  • Electron-Withdrawing Effects : The trifluoroacetamide derivative (N,N-Diallyl-2,2,2-trifluoroacetamide) exhibits a highly electrophilic carbonyl group due to the CF₃ substituent, making it reactive toward nucleophiles. In contrast, the unsubstituted acetamide (target compound) has a less activated carbonyl, favoring reactions at the allyl sites .
  • Halogenated Derivatives : The 2-chloro analogue () acts as an alkylating agent, leveraging the chloro group’s electron-withdrawing effect to facilitate nucleophilic displacement, a property absent in the parent compound .

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